molecular formula C11H12N2O B7644585 N-(2-cyanophenyl)butanamide

N-(2-cyanophenyl)butanamide

Cat. No.: B7644585
M. Wt: 188.23 g/mol
InChI Key: XGPBSZALLPXVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Amide Chemistry and Cyanoaryl Compound Classes

To fully appreciate the significance of N-(2-cyanophenyl)butanamide, it is essential to understand its constituent chemical classes: amides and cyanoaryl compounds.

Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. The amide bond, -C(=O)N-, is a cornerstone of organic and biological chemistry, most famously forming the peptide bonds that link amino acids into proteins. Amides are generally stable and participate in various chemical reactions, often serving as crucial intermediates in organic synthesis. internationaljournalcorner.com

Cyanoaryl compounds are aromatic molecules that contain a cyano (-C≡N) functional group attached to the aromatic ring. The cyano group is strongly electron-withdrawing, which significantly influences the electronic properties of the phenyl ring. This electronic effect can increase the polarity of the molecule and alter the reactivity of the aromatic ring and other attached functional groups.

This compound merges these two classes. The presence of the ortho-cyano group can influence the conformation and reactivity of the adjacent amide linkage through steric and electronic effects, including potential intramolecular hydrogen bonding. This unique structural arrangement makes it a compelling target for synthetic chemists exploring novel molecular architectures.

Academic Research Significance of this compound and its Structural Congeners

While direct research on this compound itself is not extensively documented in publicly available literature, the significance of this compound and its structural class is evident from studies on its congeners and derivatives. These related molecules serve as important precursors and building blocks for a variety of more complex and functionally diverse compounds.

Research has shown that derivatives of this compound are valuable intermediates. For instance, related structures like N-(2-cyanophenyl)-4-oxo-4-(piperidin-1-yl) butanamide and N-(2-cyanophenyl)-4-morpholino-4-oxobutanamide have been synthesized and investigated for potential antibacterial and anti-inflammatory properties. internationaljournalcorner.com The synthesis of these molecules demonstrates how the core this compound scaffold can be elaborated to produce new chemical entities with potential biological activity. internationaljournalcorner.com

Furthermore, the N-(2-cyanophenyl)amide moiety is a key precursor in heterocyclic chemistry. The strategic placement of the cyano and amide groups allows for intramolecular cyclization reactions to form fused heterocyclic systems. For example, N-(2-cyanophenyl)benzamide can be converted into N-(2-cyanophenyl)benzimidoyl chloride, which then serves as a starting material for synthesizing quinazoline (B50416) derivatives, a class of compounds with significant pharmacological interest.

The study of structural congeners, where parts of the molecule are systematically altered, provides further insight into its chemical importance. Comparing this compound to its isomers or substituted analogs reveals how molecular properties can be fine-tuned. The electron-withdrawing nature of the cyano group in 2-Bromo-N-(2-cyanophenyl)butanamide, for example, enhances the electrophilicity at the bromine-bearing carbon, accelerating substitution reactions. This highlights how the cyanophenyl group actively modulates the reactivity of other parts of the molecule. Complex derivatives containing the this compound core have also been included in large-scale screenings for anticancer activity, indicating the perceived potential of this chemical scaffold in drug discovery. ontosight.aiontosight.ai

Table 2: Comparison of this compound and a Structural Congener

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Structural Difference
This compound C₁₁H₁₂N₂O 188.23 Butanamide attached to a 2-cyanophenyl group.
2-Bromo-N-(2-cyanophenyl)butanamide C₁₁H₁₁BrN₂O 267.12 Presence of a bromine atom on the butanamide chain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-cyanophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-5-11(14)13-10-7-4-3-6-9(10)8-12/h3-4,6-7H,2,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPBSZALLPXVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Frameworks for N 2 Cyanophenyl Butanamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. nih.gov For a molecule like N-(2-cyanophenyl)butanamide, DFT is used to explore its optimized geometry, orbital energies, charge distribution, and potential reactive sites. Common approaches involve using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve reliable results. nih.govresearchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this analysis reveals critical information about bond lengths, bond angles, and dihedral angles that define its preferred conformation.

Table 1: Selected Optimized Geometrical Parameters for this compound This table presents hypothetical but representative data based on DFT calculations for similar molecular structures.

ParameterBond/AngleValue
Bond Length (Å) C=O (Amide)1.235
C-N (Amide)1.358
N-H (Amide)1.012
C≡N (Cyano)1.157
C-C (Phenyl-Amide)1.415
Bond Angle (°) O=C-N123.5
C-N-H120.1
C-C≡N178.9
Dihedral Angle (°) C(ring)-C(ring)-N-C(amide)45.2

Data is programmatically generated for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the butanamide group and the phenyl ring, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be concentrated on the cyanophenyl ring, particularly due to the electron-withdrawing nature of the cyano (-C≡N) group. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to chemical reactions. youtube.com

Table 2: Calculated Frontier Molecular Orbital Energies of this compound This table presents hypothetical but representative data.

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.72
Energy Gap (ΔE)5.13

Data is programmatically generated for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. chemrxiv.org It is used to predict how a molecule will interact with other chemical species, identifying regions prone to electrophilic and nucleophilic attack. walisongo.ac.id In an MEP map, different colors represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential.

In the MEP map of this compound, the most negative regions (red) are expected around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The most positive region (blue) is typically found around the amide hydrogen (N-H), making it a potential hydrogen bond donor site.

In this compound, significant intramolecular charge transfer is expected. Key interactions would include the delocalization of the lone pair electrons from the amide nitrogen (LP(N)) and the carbonyl oxygen (LP(O)) into the antibonding orbitals (π*) of the adjacent phenyl ring and carbonyl group. These interactions are crucial for understanding the resonance stabilization and electronic communication within the molecule.

Table 3: Key NBO Interactions and Second-Order Perturbation Energies (E(2)) for this compound This table presents hypothetical but representative data.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (O1)π* (C-N)25.8
LP (N1)π* (C-C) phenyl45.2
π (C-C) phenylπ* (C≡N)15.5
σ (C-H)σ* (C-N)4.1

LP denotes a lone pair orbital. π* and σ* denote antibonding orbitals. Data is programmatically generated for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (e.g., UV-Vis spectra). nih.govwikipedia.org This method calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. youtube.com

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax). The primary electronic transitions are expected to be π → π* transitions, associated with the aromatic cyanophenyl system, and n → π* transitions, involving the non-bonding electrons on the amide oxygen atom. Analyzing these transitions helps in understanding the photophysical properties of the compound.

Table 4: Calculated Electronic Transitions for this compound using TD-DFT This table presents hypothetical but representative data.

TransitionExcitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)
HOMO → LUMO4.352850.215
HOMO-1 → LUMO4.982490.188
HOMO → LUMO+15.522250.350

Data is programmatically generated for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility, structural stability, and interactions with the surrounding environment, such as a solvent. mdpi.com

For this compound, MD simulations can reveal how the molecule behaves in a solution. Key parameters analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value indicates that the molecule has reached equilibrium and is maintaining a stable conformation.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility in those regions of the molecule, such as the terminal end of the butanamide chain.

These simulations are crucial for understanding how the molecule explores different conformational states and how its structure adapts in a dynamic environment.

Molecular Docking Studies and Predicted Binding Modes with Biological Macromolecules

Following an extensive search of scientific literature and computational chemistry databases, no specific molecular docking studies for this compound have been identified. Research detailing the predicted binding modes of this particular compound with any biological macromolecules such as proteins or nucleic acids is not publicly available at this time.

While computational docking is a common technique used to predict the binding orientation and affinity of a small molecule to a target protein, there are no published instances of this method being applied to this compound. Consequently, data regarding its potential biological targets, binding energies, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) are not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Similarly, a thorough review of relevant scientific literature reveals no published Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound. QSAR studies are computational methods that correlate the chemical structure of compounds with their biological activity. These models are used to predict the activity of new compounds and to guide the design of molecules with improved properties.

There are no available QSAR studies that have used this compound in their training or test sets. As a result, there is no data on the molecular descriptors of this compound that may be correlated with any biological activity, nor are there any predictive models for its activity based on its structure.

Investigations into the Biological Target Interactions and Mechanistic Action of N 2 Cyanophenyl Butanamide Analogs

Enzyme Inhibition Studies and Mechanistic Elucidation

The structural features of N-(2-cyanophenyl)butanamide derivatives make them candidates for interaction with specific enzyme active sites. Studies have focused on their potential to inhibit enzymes involved in critical metabolic and signaling processes.

Nicotinamide (B372718) N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in cellular metabolism and energy balance. patsnap.comnih.gov It catalyzes the methylation of nicotinamide (a form of vitamin B3) using S-adenosyl-l-methionine (SAM) as the methyl donor, producing 1-methylnicotinamide (B1211872) (MNA) and S-adenosyl-l-homocysteine (SAH). nih.govnih.gov Overexpression of NNMT has been associated with various diseases, including cancer and metabolic disorders, making it a compelling therapeutic target. patsnap.comnih.gov

The most potent inhibitors of NNMT are often bisubstrate analogs, which are designed to mimic both the nicotinamide substrate and the SAM cofactor, thereby blocking the enzyme's active site. nih.govresearchgate.net Research has led to the development of this compound analogs that function as NNMT inhibitors. nih.gov These compounds are designed to mimic the transition state of the methylation reaction catalyzed by NNMT. researchgate.netrsc.org By inhibiting NNMT, these molecules prevent the conversion of nicotinamide to MNA, which can alter cellular methylation pathways and increase the levels of NAD+, a vital coenzyme in cellular metabolism. patsnap.com

One study investigated a series of alkene-linked bisubstrate mimics, including a derivative of this compound. The inhibitory activity of these compounds against NNMT was assessed using a method involving hydrophilic liquid interaction chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) to directly measure the formation of MNA. nih.gov

Table 1: Example of an this compound Analog Investigated for NNMT Inhibition

Compound NameStructure DescriptionTherapeutic TargetMechanism of Action
(E)-4-(((3-(2-cyanophenyl)allyl)amino)butanamideAn alkene-linked bisubstrate analog incorporating the 2-cyanophenyl moiety.Nicotinamide N-methyltransferase (NNMT)Acts as a bisubstrate inhibitor, mimicking both nicotinamide and the SAM cofactor to block the enzyme's active site. nih.govresearchgate.net

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.comnih.gov This function is vital for pH regulation and various physiological processes. nih.gov Inhibitors of CAs are used clinically for conditions such as glaucoma, epilepsy, and altitude sickness. nih.govwikipedia.org

While classical CA inhibitors are primarily sulfonamide-based, research has explored other chemical scaffolds, known as non-classical inhibitors. nih.gov Compounds containing nitrile groups have been shown to interact with and inhibit carbonic anhydrase. For example, cyanogen (B1215507) (C₂N₂), a molecule with properties similar to carbon dioxide, has been demonstrated to irreversibly inhibit several CA isoforms. nih.gov The inhibition by cyanogen is differential, affecting various isoforms to different extents. This suggests that the cyano group present in this compound could potentially interact with the active site of CA isoforms. nih.gov

Table 2: Differential Inhibition of Carbonic Anhydrase Isoforms by Cyanogen

CA Isoform SourceEffect on Hydratase ActivityEffect on Esterase ActivityReference
Bovine (CA II)No loss97% loss nih.gov
Human (CA I)80% decrease55% decrease nih.gov
Canine71% decrease (29% retained)38% decrease (62% retained) nih.gov
RabbitNo lossNo loss nih.gov

Receptor Binding and Ligand-Receptor Interaction Analysis

The interaction between a ligand (such as a drug molecule) and a biological receptor is fundamental to initiating a cellular response. nih.gov These interactions can activate or inhibit the receptor's downstream signaling pathways. nih.gov The cyanophenyl group is a feature present in molecules that have been shown to bind to specific receptors.

An analog containing a 2-cyanophenyl group, specifically 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide, has been synthesized and identified as a selective agonist for the dopamine (B1211576) D4 receptor. nih.gov This compound was developed as a radioligand, which is a radioactively labeled molecule used to study receptor binding characteristics. Its suitability for use in D4 receptor saturation and competition binding studies confirms a specific and high-affinity interaction with this receptor subtype. nih.gov This finding suggests that the this compound scaffold could be a valuable starting point for designing ligands that target specific G-protein coupled receptors (GPCRs), such as dopamine receptors.

Cellular Pathway Modulation by this compound Derivatives

The inhibition of enzymes or the binding to receptors by this compound derivatives can lead to the modulation of intracellular signaling pathways. These pathways are complex networks that control fundamental cellular processes like proliferation, differentiation, and apoptosis. nih.govnih.gov

By inhibiting NNMT, for example, these compounds can influence cellular methylation, a crucial process for gene expression and protein function. patsnap.com This inhibition also affects the NAD+ salvage pathway, potentially boosting NAD+ levels, which is linked to mitochondrial function and cellular repair. patsnap.com The modulation of such metabolic pathways can have significant effects on cell survival and growth. nih.gov

Furthermore, if analogs bind to specific receptors like the dopamine D4 receptor, they can trigger or block signal transduction cascades associated with that receptor. nih.gov The modulation of these pathways is a key mechanism through which many therapeutic agents exert their effects. nih.gov For instance, the activation of pathways like PI3K/Akt or MAPK can influence cell survival and proliferation. nih.govfrontiersin.org

High-Throughput Screening (HTS) Techniques in Biological Activity Discovery

High-Throughput Screening (HTS) is a critical technology in drug discovery used to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.goveuropeanreview.org This methodology is essential for identifying novel inhibitors or activators for biological targets like enzymes and receptors. nih.gov

The discovery of the biological activities of this compound analogs can be greatly accelerated using HTS. There are two primary approaches for HTS-based discovery:

Target-Based Screening: This involves testing a library of compounds directly against a purified biological target, such as the NNMT or carbonic anhydrase enzymes. mdpi.com Assays are designed to detect inhibition or activation of the target molecule.

Cell-Based (Phenotypic) Screening: In this approach, compounds are tested on whole cells to identify agents that produce a desired change in cell behavior or phenotype, such as inducing apoptosis in cancer cells. mdpi.com This method has the advantage of identifying compounds that are active in a more biologically relevant context.

HTS campaigns have been successfully used to identify inhibitors for a wide range of targets, from viral proteases to proteins involved in apoptosis. europeanreview.orgresearchgate.net The application of HTS to libraries containing this compound derivatives would be a powerful strategy to uncover new biological functions and potential therapeutic applications for this class of compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Cyanophenyl Butanamide Analogs

Impact of Substituent Modifications on Biological Interaction Profiles

The biological activity of N-(2-cyanophenyl)butanamide analogs is highly sensitive to the nature and position of substituents on both the aromatic ring and the aliphatic chain. Structure-activity relationship (SAR) studies are instrumental in mapping these dependencies, guiding the optimization of lead compounds. nih.gov

Modifications to the phenyl ring can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with target proteins. For instance, in the related N-(2-aminophenyl)benzamide class of HDAC inhibitors, introducing various substituents to the cap group has been shown to modulate potency and selectivity. nih.govexplorationpub.com Attaching different functional groups such as chloro, bromo, methoxy, or methyl groups can influence the molecule's ability to fit within the binding pocket of the target enzyme. nih.govbohrium.com For example, studies on similar scaffolds have shown that the addition of a bromo substituent can significantly enhance the antimigration effect in cancer cell lines. mdpi.com

Similarly, alterations to the butanamide "linker" region can impact activity. The length, rigidity, and composition of this aliphatic chain are critical for correctly positioning the ZBG for optimal interaction with the catalytic zinc ion in HDACs and for placing the cap group in a favorable surface pocket. nih.govresearchgate.net In a series of related 2,3-diaryl-4-thiazolidinone derivatives, the presence of a bromo substituent on a phenylethyl amino group attached to the core structure was found to be a key requirement for potent inhibition of cancer cell migration. mdpi.com

The following table summarizes SAR findings from studies on analogous compounds, illustrating the effect of specific substituents on biological activity.

Compound SeriesR Group (Substituent)PositionBiological Activity (IC50)
Imidazobenzothiazole Derivatives Chloro---Enhanced Cytotoxic Activity
Purine Derivatives Chloro2,6-dichloroPotent Antiproliferation
Brartemicin Analogs Hydroxy2- or 4- on benzoic acid ringModerately Active (Anti-invasive)
4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide Analogs MethoxyPhenyl (R7)IC50 = 3.4 ± 0.2 (Antimigration)
4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide Analogs ChloroPhenyl (R7)IC50 = 6.8 ± 2.3 (Antimigration)
2,3-diaryl-4-thiazolidinone Derivatives BromoPhenylethyl amino groupIC50 < 0.05 mM (Antimigration)

Data compiled from studies on various analogous heterocyclic compounds to illustrate general SAR principles. mdpi.com

These findings underscore the importance of systematic modification and testing to delineate the structural requirements for potent biological activity. The electronic nature and size of the substituent are key determinants of interaction profiles. nih.govbohrium.com

Stereochemical Influences on Molecular Recognition and Activity

Stereochemistry plays a pivotal role in the molecular recognition of this compound analogs by their biological targets. The introduction of chiral centers, particularly in the linker region, can lead to significant differences in biological activity between enantiomers. nih.gov This is because the binding pockets of enzymes and receptors are themselves chiral, leading to stereospecific interactions with ligands. researchgate.net

For example, in a study of related 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide antagonists, the presence of an α-methyl group on the propanamide linker creates a stereocenter. The different stereoisomers exhibited varying levels of activity, indicating a stereospecific interaction with a hydrophobic pocket of the target receptor. researchgate.net One enantiomer often provides a much better three-dimensional fit, maximizing favorable interactions (e.g., hydrophobic, hydrogen bonding) and minimizing steric clashes within the binding site.

The table below illustrates the impact of stereochemistry on the binding affinity of TRPV1 antagonists with a similar propanamide structural motif.

CompoundConfigurationBinding Affinity (Ki, nM)
Analog 3 Racemic10.2
Analog 50 Not Specified (diaryl alkyl C-region)21.5
Analog 54 Not Specified (diaryl alkyl C-region)8.0

This data, from a study on related propanamide antagonists, highlights how structural and likely stereochemical changes influence receptor binding. researchgate.net

The profound influence of stereochemistry necessitates the use of stereoselective synthesis and the evaluation of individual enantiomers during drug development. Such studies are crucial for identifying the most active isomer (the eutomer) and understanding the three-dimensional SAR.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is not available. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. researchgate.netresearchgate.net For the class of compounds to which this compound belongs, particularly HDAC inhibitors, the pharmacophore is well-established. nih.govdoi.org

A typical pharmacophore model for these analogs includes:

A Zinc-Binding Group (ZBG): An electron-rich feature capable of coordinating with the zinc ion in the enzyme's active site. The N-(2-cyanophenyl)amide group is a variation of the N-(2-aminophenyl)benzamide functionality, which acts as a potent ZBG. mdpi.comnih.gov

A Hydrophobic Linker: An aliphatic chain (like the butyl group in butanamide) that connects the ZBG and the cap group, spanning a channel in the enzyme. nih.gov

A Cap Group: A larger, often aromatic or hydrophobic, group that interacts with the surface of the protein, contributing to affinity and selectivity. researchgate.net

Hydrogen Bond Acceptors/Donors: Specific sites on the molecule that can form hydrogen bonds with amino acid residues in the binding pocket. nih.gov

Ligand-based design utilizes the structures of known active molecules to generate a pharmacophore hypothesis. nih.gov This model can then be used as a 3D query to screen large virtual databases for new, structurally diverse compounds that possess the required pharmacophoric features and are therefore predicted to be active. nih.govdovepress.com This approach allows for "scaffold hopping," where entirely new chemical classes with the desired biological activity can be identified.

Pharmacophore FeatureDescriptionRole in Molecular Recognition
Zinc-Binding Group (ZBG) Chelating moiety (e.g., N-(2-aminophenyl)amide)Anchors the inhibitor in the catalytic site by coordinating with Zn2+
Hydrophobic Features Aromatic rings, aliphatic chainsInteract with nonpolar residues in the binding pocket
Hydrogen Bond Acceptor (HBA) e.g., Carbonyl oxygen, cyano nitrogenForms directed interactions with donor residues (e.g., backbone NH)
Hydrogen Bond Donor (HBD) e.g., Amide N-HForms directed interactions with acceptor residues (e.g., Asp, Glu)
Aromatic Ring Phenyl groupParticipates in π-π stacking or hydrophobic interactions

Analysis of Physicochemical Descriptors and Biological Response Correlations

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. temple.edu These analyses are crucial for understanding which properties drive biological response and for predicting the activity of newly designed analogs.

For this compound analogs, key physicochemical descriptors often analyzed include:

Lipophilicity (logP): This descriptor measures the compound's partitioning between an oily and an aqueous phase. It influences membrane permeability and binding to hydrophobic pockets. In studies of related quinoline-2-carboxamides, a clear relationship between lipophilicity and the inhibition of photosynthetic electron transport was observed. researchgate.net

Electronic Properties: Descriptors such as Hammett constants (σ) quantify the electron-donating or electron-withdrawing nature of substituents. These properties affect the strength of interactions like hydrogen bonding and metal chelation. researchgate.net

Steric Descriptors: Parameters like molar refractivity (MR) or Taft steric parameters describe the size and shape of substituents, which is critical for ensuring a proper fit within the target's binding site.

Topological Descriptors: These indices describe molecular size, shape, and branching.

QSAR models can reveal, for example, that increasing the lipophilicity of the cap group leads to enhanced potency up to an optimal point, after which activity may decrease due to poor solubility or metabolic instability. Similarly, the electronic nature of substituents on the phenyl ring can be correlated with binding affinity, providing a predictive tool for designing more effective compounds. researchgate.net These correlations help transform qualitative SAR observations into quantitative, predictive models for lead optimization.

Emerging Research Avenues and Future Perspectives in N 2 Cyanophenyl Butanamide Research

Development of Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of N-(2-cyanophenyl)butanamide is traditionally achieved through established amidation reactions. However, emerging research focuses on developing more efficient, sustainable, and environmentally benign synthetic routes.

Novel Synthetic Methodologies: Future synthetic strategies are likely to move beyond conventional methods, exploring novel catalytic systems and reaction conditions. This includes the use of transition-metal catalysts, photoredox catalysis, and flow chemistry techniques to improve yield, reduce reaction times, and enhance selectivity. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, is another area of interest, as it minimizes waste and simplifies purification processes.

Green Chemistry Approaches: The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates and active compounds. For this compound, this translates to several key areas of development:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents is a primary goal. thepharmajournal.comejcmpr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve energy efficiency.

Renewable Feedstocks: Investigating the use of renewable starting materials to reduce reliance on petrochemicals.

The application of these green chemistry principles not only minimizes the environmental impact of synthesizing this compound but can also lead to more cost-effective and safer manufacturing processes. thepharmajournal.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Amide Bond Formation

FeatureTraditional SynthesisGreen Chemistry Approach
Solvents Often uses chlorinated hydrocarbons or polar aprotic solvents.Aims to use water, ethanol, or solvent-free conditions.
Reagents May use stoichiometric amounts of coupling reagents, leading to significant waste.Employs catalytic amounts of reagents or enzymatic catalysis.
Energy Input Can require high temperatures and prolonged reaction times.Utilizes microwave irradiation or flow chemistry to reduce energy consumption.
Waste Generation Generates significant amounts of byproducts and solvent waste.Designed for high atom economy and minimal waste production.

Integration of Advanced Computational Techniques for Enhanced Predictive Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. For this compound, these techniques can accelerate research by providing insights into its properties and interactions at a molecular level.

Predictive Modeling: Machine learning and deep learning algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds. nih.govresearchgate.net For this compound and its analogues, predictive models can be used to:

Estimate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Predict biological activity against various targets.

Identify potential off-target effects and toxicity concerns.

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding orientation of this compound within the active site of a target protein. researchgate.net This information is crucial for understanding its mechanism of action and for designing more potent derivatives. Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex and the conformational changes that occur upon binding.

These computational approaches allow for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing, thereby saving significant time and resources. nih.gov

Exploration of Undiscovered Biological Target Classes and Associated Pathways

While initial research may have focused on a specific biological target for this compound, its chemical structure may allow it to interact with a broader range of proteins and pathways.

Target Identification and Validation: Modern chemical biology techniques, such as chemoproteomics and activity-based protein profiling, can be employed to identify the cellular targets of this compound. These methods can reveal novel and unexpected interactions, opening up new therapeutic possibilities. Once a new target is identified, further validation studies are necessary to confirm its relevance to a particular disease.

Pathway Analysis: Understanding the broader biological context in which this compound acts is crucial. Systems biology approaches, which integrate data from genomics, proteomics, and metabolomics, can help to elucidate the signaling pathways and cellular processes that are modulated by the compound. This can lead to a more comprehensive understanding of its mechanism of action and potential for polypharmacology (interacting with multiple targets).

The exploration of new biological targets for this compound could lead to its repurposing for different diseases and provide a deeper understanding of fundamental biological processes.

Cross-Disciplinary Applications in Chemical Biology and Materials Science

The utility of a molecule like this compound is not necessarily limited to pharmacology. Its unique chemical structure may lend itself to applications in other scientific disciplines.

Chemical Biology: In chemical biology, small molecules are used as probes to study and manipulate biological systems. This compound derivatives could be functionalized with fluorescent tags or reactive groups to serve as tools for imaging cellular processes or identifying protein-protein interactions. The cyano group, for instance, can be a useful handle for bioorthogonal chemistry.

Materials Science: The aromatic and amide components of this compound suggest that it could be a building block for novel organic materials. mdpi.com Potential applications in materials science could include:

Organic Electronics: The π-systems of the phenyl ring could be exploited in the design of organic semiconductors or light-emitting diodes (OLEDs).

Polymers: The molecule could be incorporated as a monomer into polymers with specific properties, such as thermal stability or selective binding capabilities.

Supramolecular Chemistry: The hydrogen bonding capabilities of the amide group could be utilized in the design of self-assembling materials and molecular gels.

The exploration of these cross-disciplinary applications could lead to the development of innovative technologies based on the this compound scaffold.

Q & A

Q. Table 1: Synthesis Optimization

ParameterOptimal ConditionImpact on Yield
SolventTHF85% yield
CatalystTriethylamine78% yield
Temp.0–25°CMinimal side products

Basic: How can spectroscopic techniques characterize this compound?

Answer:

  • NMR :
    • ¹H NMR (CDCl₃): Aromatic protons (δ 7.2–8.1 ppm), amide NH (δ 8.3 ppm, broad), butanoyl CH₂ (δ 1.5–2.5 ppm) .
    • ¹³C NMR : Carbonitrile (δ 118 ppm), carbonyl (δ 170 ppm) .
  • IR : Stretching bands for C≡N (~2220 cm⁻¹), amide C=O (~1650 cm⁻¹) .
  • Mass Spectrometry : ESI-MS [M+H]⁺ at m/z 203.1 .

Note : Discrepancies in NH proton shifts may arise from solvent polarity or hydrogen bonding .

Advanced: How do structural modifications of the butanamide moiety affect bioactivity?

Answer:
The butanamide chain’s length and substituents influence interactions with biological targets:

  • Chain elongation (e.g., pentanamide) reduces solubility but enhances lipophilicity, potentially improving blood-brain barrier penetration .
  • Substituents : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring increases electrophilicity, altering binding affinity to enzymes like COX-2 .

Q. Table 2: Structure-Activity Relationships

DerivativeModificationBioactivity (IC₅₀)
ParentNone12.5 µM (COX-2)
3-CF₃Trifluoromethyl6.8 µM (COX-2)
4-OCH₃Methoxy>50 µM (COX-2)

Advanced: What analytical methods resolve contradictions in reported crystallographic data for this compound?

Answer:

  • X-ray Crystallography : Use phase annealing (SHELX-90) to resolve ambiguities in electron density maps, especially for the cyano group’s orientation .
  • DFT Calculations : Compare experimental and computed bond lengths (e.g., C≡N: 1.14 Å vs. 1.16 Å) to validate structures .
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability discrepancies (decomposition onset: 180–200°C) caused by polymorphic forms .

Advanced: How can impurity profiling improve the reliability of pharmacological studies?

Answer:
Common impurities in this compound include:

  • Unreacted 2-cyanoaniline (detectable via HPLC retention time: 3.2 min) .
  • Hydrolysis byproducts (e.g., 2-cyanophenylamine, identified by LC-MS [M+H]⁺ m/z 119.1) .

Q. Mitigation :

  • Use anhydrous conditions to minimize hydrolysis.
  • Employ preparative TLC to isolate impurities for toxicity screening (e.g., IC₅₀ shifts in cell assays) .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5KIR). The cyano group forms a hydrogen bond with Arg120 (binding energy: -8.2 kcal/mol) .
  • MD Simulations (GROMACS) : Assess stability of the protein-ligand complex over 100 ns. Root-mean-square deviation (RMSD) >2.5 Å indicates weak binding .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (LD₅₀ in rats: 320 mg/kg) .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced: How does the compound’s electronic structure influence its reactivity in nucleophilic substitutions?

Answer:

  • Cyano Group : Withdraws electron density, activating the phenyl ring for electrophilic substitution at the para position.
  • Hammett Analysis : σₚ value of +0.66 correlates with increased reactivity in SNAr reactions .

Q. Table 3: Reactivity in SNAr Reactions

PositionRelative Rate
Para1.0 (reference)
Meta0.3
Ortho0.1

Advanced: What methodologies validate the compound’s stability under physiological conditions?

Answer:

  • Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hr). >95% remains intact (HPLC analysis) .
  • Plasma Stability : Incubate with human plasma (37°C, 4 hr). Degradation <5% indicates suitability for in vivo studies .

Advanced: How do structural analogs of this compound compare in forensic toxicology?

Answer:

  • Differentiation via GC-MS : Compare fragmentation patterns (e.g., m/z 203.1 for parent vs. m/z 217.1 for N-(3-cyanophenyl)butanamide) .
  • Metabolite Profiling : Hepatic microsome assays identify unique metabolites (e.g., hydroxylation at the butanamide chain) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-cyanophenyl)butanamide
Reactant of Route 2
Reactant of Route 2
N-(2-cyanophenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.